Product packaging for 3,7-Dimethyloctane-3-peroxol(Cat. No.:CAS No. 133094-22-1)

3,7-Dimethyloctane-3-peroxol

Cat. No.: B14268115
CAS No.: 133094-22-1
M. Wt: 174.28 g/mol
InChI Key: CDJXVDFHMIIAFW-UHFFFAOYSA-N
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Description

3,7-Dimethyloctane-3-peroxol is a branched-chain organic peroxide of significant interest in chemical and materials science research. While specific studies on this exact molecule are not publicly available, its structure suggests primary utility as a free-radical initiator. Peroxides with similar structures, such as 3,7-dimethyloctyl butaneperoxoate, are known for their application in initiating polymerization reactions . As part of the broader class of organic peroxides, this compound requires careful handling and specialized phlegmatizers (stabilizers) to ensure safe storage and transport, a common characteristic of such compounds . Researchers investigate these peroxides for their role in curing unsaturated polyester resins and in cross-linking reactions for polymer modification. The study of peroxide decomposition kinetics and the detection of intermediate species, such as hydroperoxides, are critical in fields like combustion chemistry, where advanced techniques like synchrotron photoionization mass spectrometry are employed . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) and conduct all necessary safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B14268115 3,7-Dimethyloctane-3-peroxol CAS No. 133094-22-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133094-22-1

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

6-hydroperoxy-2,6-dimethyloctane

InChI

InChI=1S/C10H22O2/c1-5-10(4,12-11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3

InChI Key

CDJXVDFHMIIAFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCC(C)C)OO

Origin of Product

United States

Mechanistic Investigations of 3,7 Dimethyloctane 3 Peroxol Reactivity and Transformation

Unimolecular Peroxo Bond Homolysis and Radical Species Generation

The cleavage of the oxygen-oxygen bond in peroxides is a fundamental process that generates highly reactive radical species. In the case of 3,7-dimethyloctane-3-peroxol, unimolecular homolysis of the peroxo bond would lead to the formation of an alkoxy radical and a hydroxyl radical. This initiation step is typically induced by thermal or photochemical energy.

The strength of the O-O bond is a critical factor governing the rate of this homolysis. The energy required for this bond cleavage is relatively low, making peroxides effective radical initiators at moderate temperatures. The general mechanism for the unimolecular decomposition of a hydroperoxide (ROOH) can be represented as:

ROOH → RO• + •OH

These initially formed oxygen-centered radicals are highly reactive and can subsequently engage in a variety of secondary reactions, including hydrogen abstraction and fragmentation. For instance, the tert-butoxyl radical, a commonly studied alkoxy radical, is known to participate in hydrogen abstraction reactions, with a selectivity that is dependent on the strength of the C-H bond being attacked. rsc.org

Bimolecular Reactions and Radical Chain Processes

Following the initial generation of radicals, a cascade of bimolecular reactions can occur, leading to complex product mixtures. These reactions are central to autoxidation processes and polymerization reactions initiated by peroxides. The generated alkoxy and hydroxyl radicals can abstract hydrogen atoms from a suitable donor, such as the parent alkane, to propagate a radical chain.

For example, oxygen-centered radicals can react with alkanes via a hydrogen abstraction mechanism, forming a stable water molecule and a carbon-centered radical. rsc.org The selectivity of this abstraction depends on the nature of the radical and the type of C-H bond (primary, secondary, or tertiary). These carbon-centered radicals can then react with molecular oxygen to form alkylperoxy radicals (ROO•), which are key intermediates in low-temperature combustion and atmospheric chemistry. researchgate.net

These radical chain processes can lead to a variety of products. Reactions of oxygen-centered radicals with olefins, for instance, are complex and can involve allylic hydrogen abstraction or addition of the radical to the double bond, initiating further transformations that can result in the formation of epoxides. rsc.org

Metal-Catalyzed Decomposition and Oxygen Transfer Mechanisms

The decomposition of peroxides can be significantly accelerated by the presence of transition metals. These metals can act as catalysts, facilitating the formation of reactive intermediates at lower temperatures than required for purely thermal homolysis. Iron and manganese complexes are particularly well-studied in this regard due to their biological relevance and catalytic activity.

Non-heme iron complexes are effective catalysts for the oxidation of C-H bonds using peroxides as the oxidant. rsc.org These bio-inspired catalysts mimic the function of iron-containing enzymes in biological systems.

In the presence of non-heme iron catalysts, peroxides can lead to the formation of highly reactive iron-oxygen intermediates. For instance, the reaction of an iron(II) complex with a peracid can generate a potent iron species capable of breaking strong C-H bonds. acs.org Spectroscopic studies have provided evidence for the formation of both peroxoiron(III) and high-valent oxoiron(V) species as key intermediates in these reactions. rsc.orgacs.org

A metastable peroxo species, characterized as [Fe(III)2(6-HPA)(O)(O2)]2+, has been observed spectroscopically when a diiron(III) complex reacts with hydrogen peroxide at low temperatures. rsc.org Furthermore, high-resolution cryospray mass spectrometry has been used to identify an intermediate with a formulation consistent with {Fe(OOAc)(PyNMe3)](CF3SO3)}+, which is in equilibrium with a higher-valent electromer. acs.org This species has been shown to be a highly reactive oxidant. acs.org

The reactivity of these intermediates is remarkable. An iron species generated from the reaction of [Fe(II)(CF3SO3)2(PyNMe3)] with peracetic acid at low temperatures is kinetically competent to break C-H bonds with bond dissociation energies of approximately 100 kcal·mol⁻¹ through a hydrogen-atom transfer mechanism. acs.org This reaction proceeds with stereoretention and exhibits regioselectivity based on bond strength, as well as steric and polar effects. acs.org For example, in the hydroxylation of 1-bromo-3,7-dimethyloctane, there is a preferential attack on the more electron-rich C7-H bond over the C3-H bond. acs.org

Table 1: Reactivity and Selectivity of an Iron-Based Oxidant This table is generated based on data for a reactive iron species and is presented here to illustrate the principles of selectivity in C-H oxidation.

Substrate Products Ratio/Selectivity
Cyclohexane (B81311) Cyclohexanol, Cyclohexanone A/K ratio of 4.5
Adamantane 1-Adamantanol, 2-Adamantanol/one 3°/2° selectivity of 29
cis-1,2-Dimethylcyclohexane trans-1,2-Dimethylcyclohexanol >95% retention of configuration
1-Bromo-3,7-dimethyloctane Hydroxylation at C7 vs. C3 8:1 preference for C7

Data sourced from a study on a highly reactive nonheme iron intermediate. acs.org

Kinetic isotope effect (KIE) studies are crucial for elucidating the rate-determining steps in C-H activation reactions. A significant KIE, where the rate of reaction is slower for a deuterated substrate compared to its non-deuterated counterpart, is indicative of C-H bond cleavage being involved in the rate-determining step.

In the context of non-heme iron-catalyzed oxidations, the observed KIE values can provide insight into the nature of the oxidizing species. For example, the competitive oxidation of cyclohexane and cyclohexane-d12 (B167423) catalyzed by certain iron complexes can exhibit a low KIE, suggesting a very powerful and indiscriminate oxidant. rsc.org In contrast, some acylperoxoiron(III) intermediates have been shown to undergo a rate-determining O-O bond cleavage that is independent of the substrate. acs.org However, other highly reactive iron species exhibit decay rates that are dependent on the substrate and its concentration, indicating that the intermediate directly reacts with the alkane in the rate-determining step. acs.org

Manganese complexes are also highly effective catalysts for oxidation reactions, including the selective functionalization of C-H bonds. unl.pt These catalysts can exhibit unique selectivity profiles, often driven by electronic and steric factors.

An example of manganese-mediated oxidation is the chemoselective hydroxylation of 1-bromo-3,7-dimethyloctane. unl.pt In this reaction, a manganese catalyst can direct the oxidation to a specific tertiary carbon center, highlighting the catalyst's ability to discriminate between different C-H bonds within the same molecule. The proposed mechanism for many manganese-catalyzed oxidations involves the formation of a high-valent manganese-oxo intermediate, such as a Mn(V)-oxo species, which is the active oxidant responsible for hydrogen abstraction. unl.pt This is often referred to as a heteroatom-rebound mechanism. unl.pt

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Bromo-3,7-dimethyloctane
Cyclohexane
Cyclohexanol
Cyclohexanone
Adamantane
1-Adamantanol
2-Adamantanol/one
cis-1,2-Dimethylcyclohexane
trans-1,2-Dimethylcyclohexanol
Hydrogen peroxide
Peracetic acid
tert-Butoxyl radical
[Fe(III)2(6-HPA)(O)(O2)]2+
{Fe(OOAc)(PyNMe3)](CF3SO3)}+
[Fe(II)(CF3SO3)2(PyNMe3)]

Information regarding the chemical compound “this compound” is not available in the provided search results.

Extensive research has been conducted to gather information on the reactivity and transformation of this compound, with a focus on its mechanistic investigations. However, no specific data or scientific literature could be retrieved for this particular chemical compound within the scope of the provided search results.

The search results do provide general information on related topics, including:

The role of high-valent manganese-oxo species in oxidation reactions. nih.govresearchgate.netchemrxiv.orgnsf.govrsc.org

The principles of ligand design and the influence of steric and electronic effects in catalysis. d-nb.infonih.govrsc.orgnih.govmdpi.comnih.gov

General mechanisms for alkane and alkene functionalization. rsc.orgtesisenred.netmasterorganicchemistry.comsnnu.edu.cnresearchgate.netresearchgate.netaip.orgunl.pt

Methodologies for product distribution analysis and achieving selectivity in chemical reactions. researchgate.netresearchgate.netresearchgate.net

Despite the relevance of these topics to the user's query, the absence of direct information on "this compound" prevents the generation of a scientifically accurate and informative article as requested. Further research would be required to determine if this compound has been synthesized and studied.

Kinetic and Thermodynamic Studies of 3,7 Dimethyloctane 3 Peroxol Decomposition

Experimental Determination of Decomposition Kinetics

The decomposition kinetics of organic peroxides like 3,7-dimethyloctane-3-peroxol are typically investigated through experimental techniques that monitor the decay of the peroxide or the formation of products over time and at various temperatures.

Non-Isothermal and Isothermal Kinetic Analysis

The thermal decomposition of tertiary alkyl hydroperoxides can be effectively studied using both non-isothermal and isothermal kinetic analysis, often employing techniques like Differential Scanning Calorimetry (DSC). researchgate.net

Non-Isothermal Kinetic Analysis: In this method, the sample is heated at a constant rate, and the heat flow is measured as a function of temperature. This provides information on the temperature range at which decomposition occurs and the total heat of decomposition. By conducting experiments at several different heating rates, kinetic parameters can be determined using model-free methods such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahila-Sunose (KAS) methods. mdpi.com These approaches allow for the determination of the activation energy as a function of the extent of conversion without assuming a specific reaction model.

Isothermal Kinetic Analysis: This involves maintaining the sample at a constant temperature and monitoring the heat flow over time. researchgate.net This provides a direct measure of the reaction rate at a specific temperature. Performing a series of isothermal experiments at different temperatures allows for the determination of the reaction rate constants and subsequently the activation energy and pre-exponential factor through an Arrhenius plot.

Influence of Temperature, Solvent Environment, and Additives on Decomposition Rate

The decomposition rate of this compound is expected to be highly sensitive to several factors:

Temperature: As with most chemical reactions, the decomposition rate of hydroperoxides increases significantly with temperature. researchgate.net The thermal energy supplied overcomes the activation energy barrier for the homolytic cleavage of the weak oxygen-oxygen bond.

Solvent Environment: The nature of the solvent can influence the decomposition kinetics. In non-polar solvents, the decomposition may proceed primarily through a radical chain mechanism. In more polar or protic solvents, ionic or concerted decomposition pathways can become more significant. semanticscholar.org The solvent can also affect the stability of the transition states and the reactivity of the generated radicals.

Calculation of Kinetic Parameters (Activation Energy, Pre-exponential Factor, Reaction Order)

From the experimental data obtained through kinetic analyses, key kinetic parameters can be calculated. For a typical tertiary alkyl hydroperoxide, the decomposition often follows first-order kinetics. chegg.com

Activation Energy (Ea): This is the minimum energy required to initiate the decomposition. For the thermal decomposition of tertiary alkyl hydroperoxides, activation energies are typically in the range of 120-170 kJ/mol. chegg.com

Pre-exponential Factor (A): This factor in the Arrhenius equation relates to the frequency of collisions with the correct orientation for a reaction to occur.

Reaction Order: This indicates how the reaction rate depends on the concentration of the peroxide. The decomposition is often a complex process involving both unimolecular homolysis and radical-induced decomposition, but it can often be modeled as a first-order reaction under specific conditions. acs.org

Below is an interactive data table with representative kinetic parameters for the decomposition of analogous tertiary alkyl hydroperoxides.

ParameterTypical Value RangeUnit
Activation Energy (Ea)120 - 170kJ/mol
Pre-exponential Factor (A)10¹³ - 10¹⁷s⁻¹
Reaction Order1-

Thermodynamic Characterization of Peroxol Stability and Bond Dissociation Energies

The thermodynamic stability of this compound is primarily determined by the strength of the peroxide (O-O) bond. The O-O bond is inherently weak, making hydroperoxides thermally unstable.

The key thermodynamic parameter is the O-O bond dissociation energy (BDE), which is the enthalpy change associated with the homolytic cleavage of this bond to form an alkoxy and a hydroxyl radical. For tertiary alkyl hydroperoxides, the O-O BDE is typically in the range of 180-190 kJ/mol (approximately 43-45 kcal/mol). wikipedia.orgwayne.edu This relatively low BDE is the reason for the thermal lability of these compounds.

The table below presents typical bond dissociation energies for related bonds in analogous hydroperoxides.

BondTypical BDE RangeUnit
RO-OH180 - 190kJ/mol
ROO-H370 - 380kJ/mol

Computational Modeling of Decomposition Pathways (e.g., RRKM Theory, DFT)

Computational chemistry provides valuable insights into the decomposition mechanisms of hydroperoxides. Density Functional Theory (DFT) is a widely used method to model the potential energy surface of the decomposition reaction. nih.gov

These calculations can be used to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies for different possible decomposition pathways. nih.gov

Investigate the influence of solvent molecules on the reaction mechanism. nih.gov

For unimolecular reactions in the gas phase, theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be employed to calculate the pressure-dependent rate constants of the decomposition.

Computational studies on analogous tertiary alkyl hydroperoxides have shown that the initial decomposition step is the homolysis of the O-O bond, leading to the formation of a tertiary alkoxy radical and a hydroxyl radical. These highly reactive radicals can then participate in a series of subsequent reactions, including hydrogen abstraction from other peroxide molecules, leading to a radical chain decomposition mechanism. researchgate.net

Applications of 3,7 Dimethyloctane 3 Peroxol in Polymer Science and Advanced Materials

Initiator in Radical Polymerization Processes

Organic peroxides are a primary choice for initiators in radical polymerization, a process used to produce a vast array of commodity and specialty plastics. pergan.comglobal-talke.com The defining characteristic of a suitable initiator is its ability to decompose at a predictable rate under specific temperature conditions, providing a controlled flux of radicals to start the polymerization process. pergan.com

In conventional free radical polymerization, 3,7-Dimethyloctane-3-peroxol would function as a thermal initiator. When heated, the weak peroxide bond undergoes homolytic cleavage. For a tertiary hydroperoxide like this compound, this decomposition yields a tertiary alkoxy radical and a hydroxyl radical.

Decomposition Reaction: (CH₃)₂CH(CH₂)₃C(CH₃)(OOH)CH₂CH₃ → (CH₃)₂CH(CH₂)₃C(CH₃)(O•)CH₂CH₃ + •OH

These initial radicals are highly reactive and readily add to the double bond of a vinyl monomer (M), creating a new monomer radical. This step initiates the polymerization chain, which then propagates by adding subsequent monomer units.

Initiation Step: RO• + M → ROM• ROM• + M → ROMM•

The efficiency and rate of polymerization are directly linked to the decomposition kinetics of the initiator, which is commonly characterized by its half-life (t₁/₂)—the time required for half of the peroxide to decompose at a given temperature. pergan.com Tertiary alkyl hydroperoxides are part of a broad family of initiators that cover a wide range of reaction temperatures.

Table 1: Illustrative Half-Life Temperatures for Tertiary Alkyl Peroxides (This table presents typical data for analogous tertiary peroxides to illustrate the expected reactivity range for compounds like this compound.)

Peroxide Type 10-hr Half-Life Temp. (°C) 1-hr Half-Life Temp. (°C) 1-min Half-Life Temp. (°C)
tert-Butyl Hydroperoxide 133 154 195
tert-Amyl Hydroperoxide 132 152 192
Di-tert-Butyl Peroxide 126 149 191

Source: Data compiled from general peroxide supplier technical information. pergan.com

Controlled/Living Radical Polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are designed to produce polymers with precisely controlled molecular weights, low polydispersity, and complex architectures. global-talke.com These methods rely on a dynamic equilibrium between active (propagating) radical species and dormant species.

In conventional free radical polymerization, the initiator has a profound effect on the resulting polymer's microstructure and molecular weight distribution. The concentration of the initiator is inversely proportional to the polymer's molecular weight; a higher concentration of this compound would lead to a higher concentration of initial radicals, resulting in a larger number of shorter polymer chains.

A key characteristic of conventional free radical polymerization is the production of polymers with a broad molecular weight distribution, typically having a polydispersity index (PDI or Đ) significantly greater than 1.5. This is due to termination reactions (coupling or disproportionation) occurring randomly throughout the process. The use of an initiator like this compound would be expected to yield polymers with these typical characteristics. In contrast, CLRP methods aim for a PDI approaching 1.1, indicating a much more uniform chain length. global-talke.com The structure of the initiator can also influence the polymer through the end-groups that are incorporated into the polymer chains, which in this case would be fragments derived from the 3,7-dimethyloctyl group.

Crosslinking Agent in Polymer Networks

Organic peroxides are widely employed as crosslinking agents for both thermoplastics and elastomers. mdpi.comnouryon.com This process transforms a collection of individual polymer chains into a single, interconnected three-dimensional network, dramatically altering the material's properties. rbhltd.compergan.com Crosslinked polymers exhibit enhanced mechanical strength, improved thermal stability, increased chemical resistance, and reduced creep. rbhltd.com

The mechanism involves the thermal decomposition of the peroxide to generate free radicals. These high-energy radicals abstract hydrogen atoms from the polymer backbones, creating macroradicals. mdpi.compergan.com Two of these macroradicals can then combine to form a stable carbon-carbon bond, or crosslink, between the chains.

Crosslinking Mechanism Example (with Polyethylene (B3416737), PE):

Initiation: ROOR → 2RO•

Hydrogen Abstraction: RO• + P-H → ROH + P• (where P-H is the polymer chain)

Crosslinking: P• + P• → P-P (crosslinked polymer network)

This compound, as a source of reactive radicals, would be an effective agent for this purpose. The choice of peroxide for crosslinking depends on the processing temperature of the polymer to ensure that the crosslinking reaction occurs after the material has been shaped or molded. pergan.com For example, dialkyl peroxides are commonly used for crosslinking polyethylene to produce crosslinked polyethylene (XLPE) for applications like pipe and cable insulation. mdpi.comnouryon.com

Table 2: Property Enhancement in Polymers via Peroxide Crosslinking

Polymer Property Improved Application Example
Low-Density Polyethylene (LDPE) Thermal Stability, Tensile Strength Wire and Cable Insulation (XLPE)
Ethylene Vinyl Acetate (EVA) Creep Resistance, Hardness Solar Cell Encapsulants, Foam Midsoles
Silicone Rubber (VMQ) Compression Set, Mechanical Strength Seals, Gaskets, Medical Tubing
Ethylene Propylene Diene Monomer (EPDM) Heat Resistance, Weatherability Automotive Hoses, Roofing Membranes

Source: Compiled from polymer industry technical literature. nouryon.compergan.com

Modification and Grafting of Polymeric Materials

Grafting is a versatile technique used to modify the surface or bulk properties of a polymer by covalently bonding a different polymer or monomer onto its backbone. researchgate.nettandfonline.comtenmak.gov.tr This method can be used to introduce new functionalities, such as hydrophilicity, adhesion, or reactivity, to a base polymer. Peroxide-initiated grafting is a common and effective approach. tenmak.gov.tr

In this process, this compound would be used to generate radicals in the presence of a base polymer (e.g., polypropylene) and a functional monomer (e.g., maleic anhydride (B1165640) or acrylic acid). The peroxide-derived radicals abstract hydrogen atoms from the polymer backbone, creating reactive sites. rsc.org These sites then initiate the polymerization of the nearby functional monomers, creating a grafted side chain. This process is often carried out in a reactive extruder.

This modification is crucial for improving the compatibility between dissimilar polymers in blends or enhancing the adhesion between a polymer matrix and reinforcing fillers in composites. researchgate.net For instance, grafting maleic anhydride onto polyethylene or polypropylene (B1209903) introduces polar functional groups that can interact strongly with glass fibers or mineral fillers.

Development of High-Performance Polymer Composites

The creation of high-performance polymer composites relies on optimizing the interaction between the polymer matrix and a reinforcing phase (e.g., fibers, particulates). scbt.comprepchem.com The performance of the final composite material—its strength, stiffness, and durability—is often limited by the quality of the interface between these two components.

The polymer modification techniques described previously, which can be initiated by peroxides like this compound, are fundamental to engineering this interface.

Improved Adhesion: By grafting polar monomers onto a non-polar polyolefin matrix, the surface energy of the polymer is altered, promoting better wetting and adhesion to inorganic reinforcements like glass or carbon fibers.

Crosslinked Matrix: A crosslinked polymer matrix provides superior thermal and chemical resistance and better transfers stress from the matrix to the reinforcing fibers, leading to a stronger composite material.

Therefore, while not a direct component of the final composite, an initiator like this compound acts as a critical enabling chemical. It facilitates the covalent modifications (grafting and crosslinking) that are essential for translating the properties of individual components into a synergistic, high-performance material.

Computational Chemistry and Theoretical Insights into 3,7 Dimethyloctane 3 Peroxol

Quantum Mechanical Studies of Electronic Structure and Bonding

For 3,7-Dimethyloctane-3-peroxol, a key feature is the peroxide (-O-O-) bond within the five-membered peroxol ring. This bond is inherently weak and electron-rich, making it the most probable site for initial chemical reactions. Quantum mechanical calculations would likely reveal a high electron density localized on the oxygen atoms of the peroxide group. The carbon-oxygen bonds within the ring and the various carbon-carbon and carbon-hydrogen bonds of the dimethyloctane backbone would exhibit typical single bond characteristics.

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining reactivity. sapub.org For this compound, the HOMO is expected to be largely localized on the peroxide linkage, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO would likely be associated with the antibonding σ* orbital of the O-O bond, making it susceptible to cleavage upon accepting electrons.

Table 1: Predicted Electronic Properties of Key Bonds in this compound

BondPredicted Bond TypePredicted Electron DensityPredicted Contribution to HOMO/LUMO
O-O (Peroxide)Covalent, WeakHighMajor contribution to HOMO, LUMO associated with σ*
C-O (Peroxol Ring)Polar CovalentModerate, polarized towards oxygenMinor contribution
C-C (Alkyl Chain)Nonpolar CovalentLowMinimal contribution
C-H (Alkyl Chain)Nonpolar CovalentLowMinimal contribution

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the intricate details of reaction mechanisms, including transition states and reaction energy profiles. idosr.orgrsc.org For this compound, DFT could be employed to explore various potential reaction pathways.

A primary reaction pathway for peroxols is the homolytic cleavage of the weak O-O bond, which can be initiated by heat or light. DFT calculations could model this process, determining the activation energy required for the formation of a diradical species. This diradical could then undergo further reactions, such as hydrogen abstraction from the alkyl chain or rearrangement.

Another important reaction is the interaction with other molecules. For instance, DFT could model the reaction of this compound with a reducing agent, where the peroxide bond is cleaved via electron transfer. rsc.org Similarly, its behavior as an oxidizing agent, reacting with substrates like alkenes or sulfides, could be elucidated. acs.org DFT studies on similar systems have shown that the mechanism can proceed through various transition states, and the specific pathway is often influenced by the solvent and the nature of the substrate. nih.govunl.pt

Conformational Analysis and Stereochemical Considerations

The flexible eight-carbon chain of this compound allows for numerous spatial arrangements, or conformations. Conformational analysis, often performed using molecular mechanics or DFT, is crucial for understanding the three-dimensional structure and its influence on reactivity. The bulky isobutyl and methyl groups will sterically interact, leading to preferred, lower-energy conformations. The five-membered peroxol ring itself will likely adopt an envelope or twist conformation to minimize ring strain.

Furthermore, the chiral center at the C3 position introduces stereochemical considerations. The (R) and (S) enantiomers of this compound would be energetically identical, but their interactions with other chiral molecules could differ significantly. Computational modeling can be used to predict the most stable conformations of each enantiomer and to understand how their different spatial arrangements might affect their reactivity in stereoselective reactions.

Table 2: Potential Conformations of the Peroxol Ring

ConformationDescriptionPredicted Relative Stability
PlanarAll five atoms in the same planeHigh energy due to eclipsing interactions
EnvelopeFour atoms are coplanar, one is out of the planeLower energy, relieves some strain
TwistTwo adjacent atoms are out of the plane on opposite sidesOften the lowest energy conformation for five-membered rings

Prediction of Reactivity and Selectivity in Peroxol Reactions

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. mit.edursc.org For this compound, these predictions would center on the reactivity of the peroxide group and the potential for intramolecular reactions.

Reactivity descriptors derived from DFT calculations, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic indices, can pinpoint the most reactive sites within the molecule. As mentioned, the peroxide oxygens are the most likely sites for both electrophilic and nucleophilic attack.

In terms of selectivity, a key question is whether reactions will occur at the peroxide group or at the C-H bonds of the alkyl chain. The relative strengths of the O-O bond versus the C-H bonds at various positions (primary, secondary, tertiary) would be a determining factor. While the O-O bond is generally weaker, strong oxidizing conditions could lead to hydrogen abstraction from the tertiary C-H positions at C3 and C7. acs.orgrsc.org Computational models can calculate the bond dissociation energies for these different bonds, providing a quantitative measure of their relative reactivity. For instance, studies on similar alkanes have shown that tertiary C-H bonds are more susceptible to oxidation than primary or secondary ones. rsc.org

Furthermore, in reactions with external reagents, steric hindrance from the bulky alkyl groups will play a significant role in selectivity, potentially directing incoming reactants to the less hindered face of the peroxol ring.

Advanced Analytical Methodologies for 3,7 Dimethyloctane 3 Peroxol Research

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, IR, Raman, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of "3,7-Dimethyloctane-3-peroxol." Each method provides unique insights into the molecular framework and the characteristic peroxide functional group.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. For "this compound," the most distinctive feature in the 1H NMR spectrum would be the hydroperoxy proton (-OOH), which is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. nih.govacs.org The exact chemical shift can be sensitive to concentration, solvent, and temperature due to hydrogen bonding. The other protons on the dimethyloctane skeleton would exhibit complex splitting patterns in the aliphatic region (0.8-2.0 ppm).

13C NMR would show distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the peroxy group (C3) would be significantly deshielded, appearing at a characteristic downfield shift.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly useful for identifying the peroxide linkage. The O-O stretching vibration in organic peroxides gives rise to a characteristic absorption band in the IR and a corresponding scattering peak in the Raman spectrum, typically found in the 800-900 cm-1 region. royalsocietypublishing.orgoptica.orgscispace.com This band is often weak to medium in intensity in the IR spectrum but can be more prominent in the Raman spectrum. royalsocietypublishing.org Additionally, the O-H stretching vibration of the hydroperoxy group would be observed as a broad band around 3200-3600 cm-1 in the IR spectrum. royalsocietypublishing.orgacs.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of "this compound." Due to the labile nature of the peroxide bond, the molecular ion peak might be weak or absent in electron ionization (EI) mass spectra. acs.orgrsc.org However, softer ionization techniques such as chemical ionization (CI) or electrospray ionization (ESI) can be employed to observe the protonated molecule or adduct ions. copernicus.orgdtic.mil A characteristic fragmentation pathway for hydroperoxides is the loss of a hydroperoxy radical (·OOH) or a water molecule. copernicus.org

Spectroscopic Technique Expected Observations for this compound
1H NMRBroad singlet for -OOH proton (10-13 ppm), complex multiplets for alkyl protons (0.8-2.0 ppm)
13C NMRDeshielded signal for C3, distinct signals for other carbon atoms
Infrared (IR) SpectroscopyBroad O-H stretch (3200-3600 cm-1), O-O stretch (800-900 cm-1), C-H stretches (2850-3000 cm-1)
Raman SpectroscopyProminent O-O stretch (800-900 cm-1)
Mass Spectrometry (ESI-MS)Observation of [M+H]+ or [M+Na]+, fragmentation via loss of H2O or ·OOH

Chromatographic Purity Assessment and Quantification (e.g., GC-MS, HPLC-UV/MS)

Chromatographic methods are essential for separating "this compound" from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. However, the analysis of organic peroxides by GC can be challenging due to their thermal instability, which may lead to decomposition in the injector or on the column. aalto.fi For "this compound," it would be crucial to use a low-temperature program and a deactivated, inert column to minimize degradation. The mass spectrometer detector allows for positive identification of the compound based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for the analysis of thermally labile organic peroxides. nih.govchrom-china.comnih.govtandfonline.com A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be suitable for the separation of "this compound." Detection can be achieved using a UV detector if the compound possesses a chromophore, although simple alkyl peroxides have weak UV absorbance. More universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. Coupling HPLC with mass spectrometry (HPLC-MS) provides a highly sensitive and selective method for both quantification and confirmation of the identity of the peroxide. dtic.milnih.gov

Parameter Hypothetical HPLC Method for this compound
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector MS (ESI+)
Expected Retention Time 5-10 min

In Situ and Operando Spectroscopic Investigations of Peroxol Reactivity

Understanding the reactivity of "this compound" requires monitoring its chemical transformations in real-time. In situ and operando spectroscopy are powerful methodologies for this purpose, allowing for the observation of reactive intermediates and the elucidation of reaction mechanisms under actual reaction conditions. bnl.govwikipedia.orgchemcatbio.orgcatalysis.blogresearchgate.net

For instance, the thermal decomposition of "this compound" could be studied using in situ IR or Raman spectroscopy. researchgate.netacs.org By monitoring the decrease in the intensity of the O-O stretching band and the appearance of new bands corresponding to decomposition products (e.g., alcohols, ketones), the kinetics of the decomposition process can be determined.

Operando spectroscopy, which combines simultaneous catalytic performance measurement with spectroscopic analysis, would be invaluable for studying the role of "this compound" in oxidation reactions. wikipedia.orgcatalysis.blogcatalysis.blog For example, if this peroxol is used as an oxidant in a catalytic reaction, operando Raman or UV-Vis spectroscopy could be used to correlate the consumption of the peroxol with the formation of the desired product, providing direct insights into the catalytic cycle.

Advanced Diffraction Techniques for Structural Elucidation (if applicable)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. However, its application to "this compound" is contingent upon the ability to grow a suitable single crystal. researchgate.netiucr.org Many organic peroxides are oils or low-melting solids, which can make crystallization challenging. nih.gov

If a crystalline form of "this compound" can be obtained, X-ray diffraction analysis would provide precise bond lengths and angles, including the crucial C-O-O-H dihedral angle, which is a key structural parameter for peroxides. iucr.org This information is vital for understanding the molecule's conformation and reactivity. In the absence of single crystals, powder X-ray diffraction could be used to characterize the solid-state form of the compound.

Emerging Research Directions and Future Perspectives

Design of Next-Generation Peroxol Initiators and Reagents

The development of new organic peroxides is a continuous endeavor in polymer chemistry and organic synthesis. beilstein-journals.org For a compound like 3,7-Dimethyloctane-3-peroxol, future research would likely focus on enhancing its performance as a radical initiator. Key areas of investigation would include:

Tuning Reactivity and Selectivity: Modifying the core structure of this compound could lead to initiators with tailored decomposition rates at specific temperatures. This would allow for greater control over polymerization reactions, leading to polymers with desired molecular weights and distributions. researchgate.net The introduction of functional groups could also enhance selectivity in targeted oxidation reactions.

Improving Safety Profiles: A significant challenge with organic peroxides is their inherent instability. Research into "next-generation" peroxols often involves designing molecules with improved safety characteristics, reducing the risks of handling and storage. This could involve the incorporation of stabilizing moieties or the development of novel formulations. nouryon.com

Unsymmetrical Peroxide Analogs: Following trends with other initiators, the synthesis of unsymmetrical versions of peroxols, where the two organic groups attached to the peroxide core are different, could lead to enhanced efficiency in radical generation in complex systems like emulsions. acs.org

Research FocusPotential Advancement for this compoundDesired Outcome
Structural ModificationIntroduction of electron-withdrawing or donating groups on the octyl chain.Controlled decomposition kinetics and initiator efficiency.
Formulation TechnologyDevelopment of phlegmatized or stabilized solutions.Enhanced safety and ease of handling in industrial settings. nouryon.com
Asymmetric SynthesisCreation of chiral peroxol variants.Enantioselective oxidation reactions.

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design and application of chemical products and processes. text2fa.irmdpi.com For this compound, this translates to several potential research avenues:

Use of Greener Solvents: Research would focus on the application of this compound in environmentally benign solvents, such as ionic liquids, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). text2fa.irresearchgate.net This would minimize the reliance on volatile organic compounds (VOCs). mdpi.com

Catalytic Efficiency: The goal would be to use this compound in catalytic amounts, rather than stoichiometric quantities, to reduce waste. This is particularly relevant in oxidation processes where the peroxol could act as an oxygen source.

Renewable Feedstocks: While the parent molecule, 3,7-dimethyloctane, is related to citronellol, which can be derived from natural sources, future research could focus on ensuring the entire lifecycle of this compound is based on renewable feedstocks. chemdad.com

Sustainability AspectApplication Area for this compoundPotential Impact
Solvent ReplacementPolymerization or oxidation reactions.Reduction of VOC emissions and process hazards. text2fa.ir
Process IntensificationUse in flow chemistry systems.Improved energy efficiency and reduced waste generation.
Circular EconomyDevelopment of recyclable catalysts used in conjunction with the peroxol.Minimized environmental footprint of the overall process.

Exploration of Bio-Inspired Catalysis for Peroxol Activation

Nature utilizes metalloenzymes to perform highly selective oxidation reactions using oxygen and peroxides. uni-bielefeld.debohrium.com Bio-inspired catalysis seeks to mimic these natural systems with synthetic catalysts. rsc.orguni-bielefeld.de For this compound, this research area offers exciting possibilities:

Activation with Metal Complexes: Research would involve using iron, copper, or manganese complexes to activate the O-O bond of this compound. uni-bielefeld.debohrium.com This could enable highly selective C-H functionalization or epoxidation reactions under mild conditions, similar to the action of enzymes. researchgate.net

Understanding Reaction Mechanisms: A key focus would be on elucidating the nature of the reactive intermediates formed when this compound interacts with these metal complexes. This could involve the formation of high-valent metal-oxo or metal-peroxo species. core.ac.uk

Electrochemical Activation: Inspired by biological electron transfer chains, electrochemical methods could be developed to activate the peroxol, providing a reagent-free method for initiating its reactivity. core.ac.uk

Catalyst TypePotential Reaction with this compoundInspiration from Metalloenzymes
Iron-based CatalystsSelective hydroxylation of alkanes.Cytochrome P450 enzymes. uni-bielefeld.de
Copper-based CatalystsOlefin epoxidation.Particulate methane (B114726) monooxygenase (pMMO).
Manganese-based CatalystsOxidation of alcohols.Manganese-dependent peroxidases.

High-Throughput Experimentation and Data Science in Peroxol Research

Modern chemical research is being transformed by automation and data analysis. youtube.comnih.gov High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, which would be invaluable in exploring the potential of a new molecule like this compound. bohrium.comresearchoutreach.org

Rapid Reaction Optimization: HTE could be used to quickly identify the optimal catalysts, solvents, temperatures, and concentrations for reactions involving this compound. researchgate.net This accelerates the discovery of useful applications. youtube.com

Discovery of New Reactions: By systematically reacting this compound with a diverse library of substrates and catalysts, HTE could uncover novel chemical transformations that would be missed by traditional, hypothesis-driven research. bohrium.com

Data-Driven Modeling: The large datasets generated by HTE can be used to build predictive models based on machine learning and artificial intelligence. These models could guide the design of next-generation peroxols and predict their reactivity in various systems.

HTE ApplicationResearch Objective for this compoundExpected Outcome
Catalyst ScreeningIdentify the most effective metal catalysts for bio-inspired oxidation.A ranked list of catalysts based on yield and selectivity. researchgate.net
Polymerization StudiesOptimize conditions for producing polymers with specific properties.Detailed structure-property relationships for the resulting polymers.
Kinetic ProfilingDetermine decomposition rates under a wide range of conditions.A comprehensive kinetic model for the peroxol's behavior.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,7-Dimethyloctane-3-peroxol to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires controlled reaction conditions (e.g., inert atmosphere, temperature modulation) to prevent premature decomposition of the peroxide group. Catalytic methods, such as using transition-metal catalysts (e.g., palladium complexes for selective oxidation), can enhance efficiency. Purification via column chromatography with silica gel or reverse-phase HPLC is recommended to isolate the compound from byproducts. Stability during synthesis should be monitored using thin-layer chromatography (TLC) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation, particularly to resolve stereochemistry and peroxide bond placement. Infrared (IR) spectroscopy can identify O-O stretching vibrations (~800–900 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For quantitative purity assessment, gas chromatography (GC) or HPLC coupled with UV detection is advised .

Advanced Research Questions

Q. How does the peroxide group in this compound influence its stability under varying experimental conditions?

  • Methodological Answer : Stability studies should include thermal analysis (DSC/TGA) to determine decomposition thresholds and kinetic stability under controlled humidity/temperature. Reactivity with common solvents (e.g., protic vs. aprotic) must be tested via accelerated aging experiments. Use UV-Vis spectroscopy to track peroxide bond cleavage under light exposure. For biological assays, buffer compatibility (pH 4–9) should be evaluated to avoid false negatives .

Q. What mechanistic insights can be gained from studying the decomposition pathways of this compound?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) combined with LC-MS can elucidate decomposition intermediates and radical formation pathways. Computational modeling (DFT or MD simulations) predicts bond dissociation energies and reactive oxygen species (ROS) generation. Kinetic profiling via stopped-flow techniques under varying O₂ concentrations quantifies peroxolysis rates .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. Implement orthogonal validation methods:

  • For cytotoxicity assays : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized MTT and ATP-based protocols.
  • For oxidative stress studies : Use fluorogenic probes (e.g., DCFH-DA) alongside ESR spectroscopy to detect ROS specificity.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) are optimal for sigmoidal dose-response curves. Bootstrap resampling improves confidence intervals for small datasets. For time-dependent effects, mixed-effects models account for repeated measurements. Software tools like GraphPad Prism or R (drc package) are essential for robust analysis .

Q. How should researchers design experiments to investigate the compound’s interaction with lipid membranes?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms and assess membrane insertion. Fluorescence anisotropy with DPH or Laurdan probes quantifies membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) model peroxide-lipid interactions at atomic resolution. Control experiments with structurally similar non-peroxide analogs are critical for specificity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.